N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-aminopropyl)cyclopropanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-4-1-5-8-11(9,10)6-2-3-6;/h6,8H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTMMFLMNGCMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride typically involves the reaction of cyclopropanesulfonamide with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride has been investigated for its potential therapeutic applications. The compound's structure suggests it may interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Research has indicated that sulfonamide derivatives can exhibit anticancer properties. A study highlighted the synthesis of novel cyclopropane sulfonamides and their evaluation against various cancer cell lines, demonstrating promising cytotoxic effects .
- Antimicrobial Properties : Compounds containing sulfonamide groups are known for their antimicrobial activity. Preliminary studies have shown that this compound may possess antibacterial effects, warranting further investigation into its efficacy against specific pathogens .
Polymer Science
The compound serves as a versatile building block in the synthesis of functional polymers. Its primary amine group allows for various chemical modifications, enabling the creation of polymers with tailored properties.
- Synthesis of Smart Polymers : this compound can be utilized in the production of pH-responsive polymers. These materials are valuable in drug delivery systems where controlled release is crucial .
- Copolymers : The incorporation of this compound into copolymers has been studied to enhance mechanical properties and biocompatibility. For instance, copolymers formed from methacrylamide derivatives have shown improved performance in biomedical applications .
Organic Synthesis
This compound is also significant in organic synthesis as a reactive intermediate.
- Building Block for Complex Molecules : this compound can be employed to synthesize more complex structures through various coupling reactions. Its ability to participate in nucleophilic substitutions makes it a valuable reagent in synthetic organic chemistry .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride
- Structure : Replaces the cyclopropane with a nitro-substituted benzene ring .
- Molecular Weight : 295.74 g/mol (higher due to the aromatic nitro group).
- The nitro group could reduce metabolic stability compared to the strained cyclopropane .
- Applications : Nitrobenzenesulfonamides are often intermediates in drug synthesis but may face toxicity concerns due to nitro group reduction metabolites.
N-(3-Aminopropyl)cyclobutanecarboxamide Dihydrochloride
- Structure : Cyclobutane ring instead of cyclopropane; carboxamide (-CONH-) replaces sulfonamide .
- Molecular Weight : 229.15 g/mol.
- Carboxamides are less acidic (pKa ~15–20) than sulfonamides (pKa ~10–11), affecting hydrogen-bonding and solubility .
- Applications : Carboxamides are common in peptide mimics and enzyme inhibitors, while sulfonamides are prevalent in antibiotics and polymers.
N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA)
- Structure : Methacrylamide group (-CH₂C(CH₂)CONH-) instead of sulfonamide; lacks cyclopropane .
- Molecular Weight : 178.7 g/mol.
- Key Differences: The methacrylamide group enables radical polymerization, making APMA a monomer for hydrogels and copolymers .
- Applications : Used in stimuli-responsive polymers for drug delivery and tissue engineering due to reversible self-assembly properties .
Spermidine Trihydrochloride
- Structure: Linear polyamine (N-(3-aminopropyl)-1,4-butanediamine) without cyclopropane or sulfonamide .
- Molecular Weight : 254.63 g/mol.
- Key Differences :
Physicochemical and Functional Comparisons
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Ring System | Applications |
|---|---|---|---|---|
| Target Compound | 214.72 | Sulfonamide, cyclopropane | Cyclopropane | Not explicitly stated (potential drug/polymer uses) |
| N-(3-AP)-2-nitrobenzenesulfonamide | 295.74 | Nitrobenzenesulfonamide | Benzene | Drug intermediates |
| N-(3-AP)cyclobutanecarboxamide | 229.15 | Carboxamide, cyclobutane | Cyclobutane | Peptide mimics, enzyme inhibitors |
| APMA | 178.70 | Methacrylamide | None | Biomedical polymers, hydrogels |
| Spermidine Trihydrochloride | 254.63 | Polyamine | None | Cellular metabolism, supplements |
Research Findings and Implications
- Reactivity : The cyclopropane in the target compound may enhance binding to hydrophobic pockets in proteins or improve rigidity in polymers compared to linear analogs like APMA .
- Biological Activity : Unlike spermidine, which modulates cellular pathways, sulfonamide derivatives are explored for antimicrobial or enzyme-inhibitory roles due to their electron-deficient sulfur centers .
Biological Activity
N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings from various studies, highlighting the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring structure, which contributes to its unique biological properties. The sulfonamide group is known for its role in various pharmacological activities, including antibacterial effects. The specific structural formula can be represented as follows:
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that compounds with similar structures can inhibit the growth of bacteria by targeting essential metabolic pathways. For instance, studies have highlighted the importance of the methylerythritol phosphate (MEP) pathway in pathogenic microorganisms, which is a potential target for inhibition by sulfonamide derivatives .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have been utilized to assess the compound's efficacy, with IC50 values indicating significant cytotoxicity at micromolar concentrations .
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of sulfonamides, including this compound, revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard broth microdilution methods, demonstrating that the compound possesses significant antibacterial properties comparable to established antibiotics .
Study 2: Anticancer Activity
In another research effort, this compound was tested against multiple cancer cell lines, including HL60 and K562. The results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. Mechanistic studies suggested that this effect is mediated through the disruption of tubulin polymerization and induction of apoptosis via ROS generation .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride with high purity and functional group retention?
- Methodology : Optimize reaction conditions (e.g., temperature, pH) to stabilize the cyclopropane and sulfonamide groups during synthesis. Use protected amine intermediates to prevent unwanted side reactions. Purification via precipitation in acetone or methanol, followed by HPLC (≥98% purity) and NMR structural validation, ensures retention of primary amine functionality .
- Data Validation : Monitor reaction progress using FT-IR for sulfonamide S=O stretches (~1350 cm⁻¹) and cyclopropane C-H vibrations (~3000 cm⁻¹). Titration can quantify free amine content .
Q. How can controlled radical polymerization (e.g., RAFT) be applied to incorporate this compound into functional polymers?
- Experimental Design : Use reversible addition-fragmentation chain transfer (RAFT) polymerization with a trithiocarbonate chain transfer agent (CTA) to control molecular weight distribution. Maintain pH < 6 to protonate the primary amine, minimizing side reactions. A monomer-to-CTA ratio of 100:1 yields polymers with low dispersity (Đ < 1.2) .
- Characterization : Size-exclusion chromatography (SEC) and MALDI-TOF confirm polymer architecture. Kinetic studies via ¹H NMR track monomer conversion .
Q. What analytical techniques are critical for confirming the structural integrity of this compound in polymer matrices?
- Techniques :
- NMR : ¹H/¹³C NMR resolves cyclopropane protons (δ ~0.5–1.5 ppm) and sulfonamide NH (δ ~6–7 ppm).
- Elemental Analysis : Verify C/N/S ratios match theoretical values.
- XPS : Confirm sulfur oxidation states (S=O at ~168–170 eV) .
Advanced Research Questions
Q. How can copolymerization with sulfonamide derivatives enhance selectivity in metal ion sorption applications?
- Design Strategy : Synthesize copolymers with methacrylic acid (MAA) to introduce pH-responsive carboxylate groups. At pH 5–6, the sulfonamide and carboxylate groups synergistically bind Ag(I) or Cu(II), achieving sorption capacities >100 mg/g. Competitive binding studies (e.g., with Pb(II) or Zn(II)) quantify selectivity .
- Data Contradictions : Some studies report reduced Ag(I) affinity in real chloride leaching solutions due to Cl⁻ complexation. Address this by cross-linking polymers with N,N′-methylenebisacrylamide (BIS) to stabilize binding sites .
Q. What challenges arise in maintaining bioactivity when conjugating this compound to peptide-based drug delivery systems?
- Functionalization : Use EDC/NHS chemistry to conjugate the primary amine to carboxylated peptides (e.g., αVβ3-targeting sequences). Optimize molar ratios (1:3 peptide:compound) to avoid over-conjugation, which reduces receptor binding .
- Bioactivity Testing : In vitro cytotoxicity assays (MTT) on HeLa cells and in vivo tumor targeting studies (fluorescence imaging) validate retained bioactivity. Contradictions in literature often stem from batch-to-batch variability in amine accessibility .
Q. How do structural variations (e.g., cyclopropane vs. linear alkyl chains) impact polymer thermo-responsiveness?
- Comparative Studies : Synthesize poly(N-(3-aminopropyl)cyclopropanesulfonamide-co-NIPAM) and compare lower critical solution temperatures (LCST) to linear analogs via turbidimetry. Cyclopropane rigidity increases LCST by ~5°C due to reduced hydrophobic interactions .
- Contradictions : Some studies report no significant LCST shift, likely due to insufficient cyclopropane incorporation (<10 mol%). Increase monomer feed to 20 mol% for measurable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
